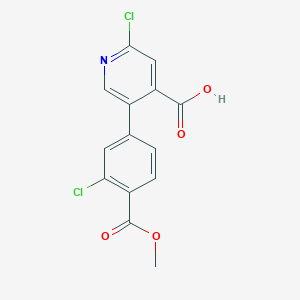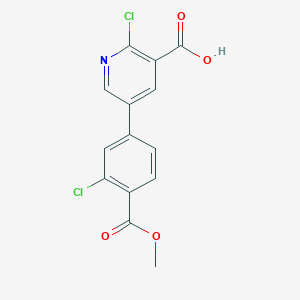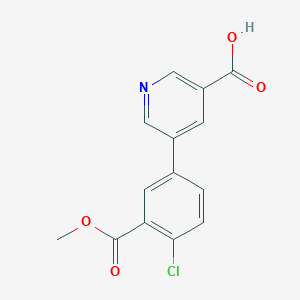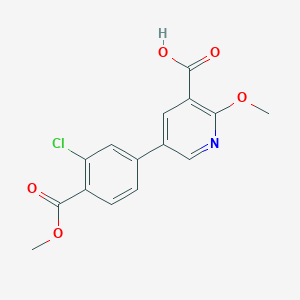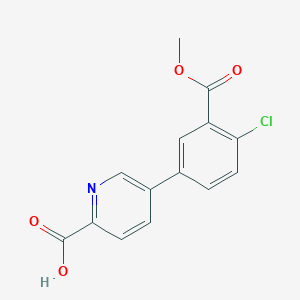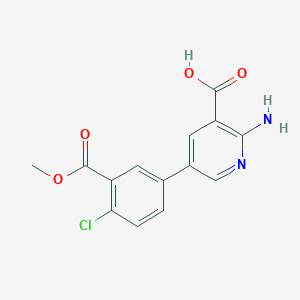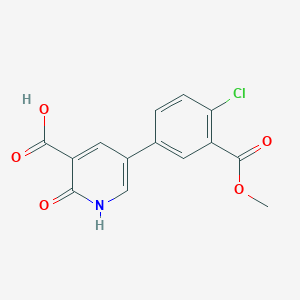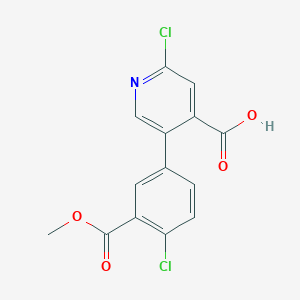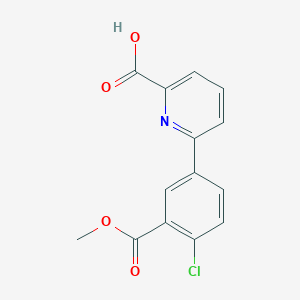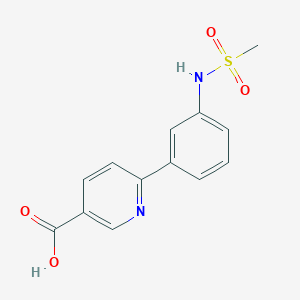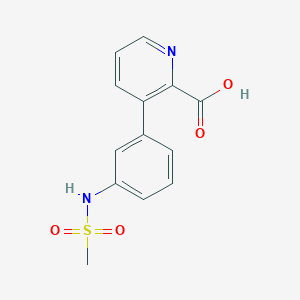
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% (3-MSPA) is an important organic compound with a wide range of applications in both scientific research and industrial processes. It is a white, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 260°C. 3-MSPA has been used in various fields such as pharmaceuticals, biotechnology, and nanotechnology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of polymers, in the preparation of nanomaterials, and as a catalyst in organic synthesis. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the production of biofuels. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been used in the study of enzymatic reactions, as well as in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an acid-base catalyst, as it is able to protonate or deprotonate various species in solution. It has also been suggested that 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may act as an electron-donor or an electron-acceptor in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are largely unknown. However, it has been suggested that 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be able to act as an antioxidant, as it has been observed to scavenge reactive oxygen species in vitro. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been observed to inhibit the activity of certain enzymes, such as cytochrome P450, which may have implications for drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. Additionally, it is relatively non-toxic and has a low vapor pressure. However, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is not soluble in organic solvents, which limits its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are numerous. It may be possible to use 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in the development of new pharmaceuticals and biotechnology products, as well as in the production of nanomaterials. Additionally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be useful in the study of enzymatic reactions and the structure and function of proteins. Furthermore, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be used in the development of new biofuels and in the synthesis of polymers. Finally, 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% may be useful in the study of its antioxidant properties and its potential effects on drug metabolism.
Synthesemethoden
3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of 3-methylsulfonylaminophenol with picolinic acid in aqueous solution. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction produces 3-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in anhydrous form, with a yield of approximately 95%.
Eigenschaften
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXOZNPZLLSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

